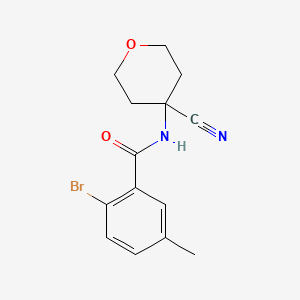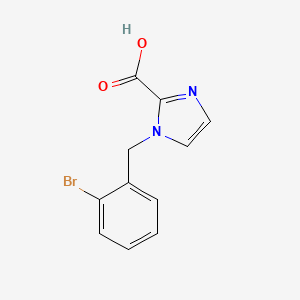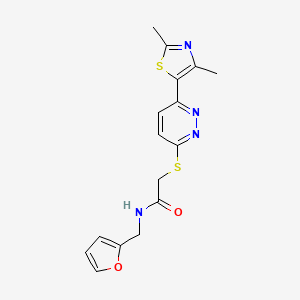
2-Bromo-N-(4-cyanooxan-4-YL)-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(4-cyanooxan-4-YL)-5-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BCOB and is a member of the oxanilide family. BCOB has been found to exhibit potent biological activities, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of BCOB is not fully understood. However, it has been suggested that BCOB exerts its biological activities by inhibiting specific enzymes and proteins involved in various cellular processes. For example, BCOB has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. BCOB has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BCOB has been found to exhibit potent biological activities, including anticancer, antibacterial, antifungal, and anti-Alzheimer's disease activities. BCOB has also been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, BCOB has been found to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BCOB in laboratory experiments is that it is a relatively simple compound to synthesize. Furthermore, BCOB has been found to exhibit potent biological activities, making it a promising candidate for further research. However, one limitation of using BCOB in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the potential side effects of BCOB on human health have not been fully explored.
Orientations Futures
There are several potential future directions for the research of BCOB. One area of interest is the development of BCOB-based therapies for the treatment of cancer. Further research is needed to fully understand the mechanism of action of BCOB and to determine its potential side effects on human health. Additionally, the potential use of BCOB as an antibacterial and antifungal agent warrants further investigation. Overall, BCOB is a promising compound that has the potential to be used in various fields of scientific research.
Méthodes De Synthèse
The synthesis of BCOB involves the reaction of 2-bromo-5-methylbenzoic acid with oxalyl chloride to produce 2-bromo-5-methylbenzoyl chloride. This intermediate is then reacted with 4-cyanooxan-4-ylamine in the presence of triethylamine to yield BCOB. The synthesis of BCOB is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
BCOB has been found to exhibit potent biological activities, making it a promising candidate for further research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BCOB has also been found to exhibit antibacterial and antifungal activities. Furthermore, BCOB has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
2-bromo-N-(4-cyanooxan-4-yl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-10-2-3-12(15)11(8-10)13(18)17-14(9-16)4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIMVIXMDLCRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(4-cyanooxan-4-YL)-5-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710786.png)



![5-chloro-N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2710794.png)
![3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2710795.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2710797.png)

![[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2710800.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2710804.png)
![2-Fluoro-5-[[methyl(prop-2-ynyl)amino]methyl]benzonitrile](/img/structure/B2710807.png)
![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2710809.png)